molecular formula C6H4ClN3 B1413568 6-Amino-5-chloropicolinonitrile CAS No. 1805511-71-0

6-Amino-5-chloropicolinonitrile

Cat. No.: B1413568
CAS No.: 1805511-71-0
M. Wt: 153.57 g/mol
InChI Key: IFVFAUHRZHNHSU-UHFFFAOYSA-N
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Description

6-Amino-5-chloropicolinonitrile is a chemical compound with the molecular formula C6H4ClN3. It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 5th position on the pyridine ring. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

While specific information on the mechanism of action of 6-Amino-5-chloropicolinonitrile was not found, it is known that aminoglycosides, a class of compounds that includes this compound, inhibit protein synthesis by promoting mistranslation and elimination of proofreading .

Future Directions

The future directions for 6-Amino-5-chloropicolinonitrile could involve its use in the synthesis of 8-substituted xanthines , and its potential in the hydrogenation of nitriles to primary amines . These applications could have significant implications in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chloropicolinonitrile typically involves the chlorination of 6-aminopicolinonitrile. One common method is the reaction of 6-aminopicolinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

6-Aminopicolinonitrile+SOCl2This compound+HCl+SO2\text{6-Aminopicolinonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 6-Aminopicolinonitrile+SOCl2​→this compound+HCl+SO2​

This method is efficient and yields a high purity product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-chloropicolinonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include 6-amino-5-azidopicolinonitrile or 6-amino-5-thiopicolinonitrile.

    Oxidation Reactions: Products include 6-nitro-5-chloropicolinonitrile.

    Coupling Reactions: Products include various biaryl derivatives.

Scientific Research Applications

6-Amino-5-chloropicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for

Properties

IUPAC Name

6-amino-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFAUHRZHNHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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